Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 874463-02-2
VCID: VC4533070
InChI: InChI=1S/C20H14BrNO5/c1-22-16(10-3-5-11(6-4-10)20(25)26-2)15-17(23)13-9-12(21)7-8-14(13)27-18(15)19(22)24/h3-9,16H,1-2H3
SMILES: CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)C(=O)OC
Molecular Formula: C20H14BrNO5
Molecular Weight: 428.238

Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

CAS No.: 874463-02-2

Cat. No.: VC4533070

Molecular Formula: C20H14BrNO5

Molecular Weight: 428.238

* For research use only. Not for human or veterinary use.

Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate - 874463-02-2

Specification

CAS No. 874463-02-2
Molecular Formula C20H14BrNO5
Molecular Weight 428.238
IUPAC Name methyl 4-(7-bromo-2-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate
Standard InChI InChI=1S/C20H14BrNO5/c1-22-16(10-3-5-11(6-4-10)20(25)26-2)15-17(23)13-9-12(21)7-8-14(13)27-18(15)19(22)24/h3-9,16H,1-2H3
Standard InChI Key IDZKNPOMXRYZNC-UHFFFAOYSA-N
SMILES CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)C(=O)OC

Introduction

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes may include:

  • Halogenation: Introduction of the bromine atom.

  • Alkylation: Addition of the methyl group.

  • Esterification: Formation of the benzoate ester.

Reagents such as chlorinating or brominating agents, coupling agents (e.g., DCC or EDC), and solvents like dichloromethane or ethanol are commonly used under controlled conditions to optimize yields.

Biological Activities and Applications

Compounds with similar structures have shown potential in various biological activities, including anticancer, antimicrobial, and antioxidant effects. The presence of specific functional groups can enhance solubility and biological activity, making them candidates for further investigation in medicinal chemistry.

Research Findings and Data

While specific research findings on Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate are not available, related compounds have been studied for their pharmacological properties. These studies often involve interaction assays to understand the compound's binding affinity to biological targets.

Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 4-[6,7-dimethyl-3,9-dioxo-tetrahydrochromeno-pyrrol]benzoateDimethyl substitutionsAnticancerDifferent substitution pattern on the chromene ring
Methyl 4-[6-chloro-tetrahydroquinoline]benzoateTetrahydroquinoline coreAntimicrobialChlorine substituent alters reactivity
Methyl 4-[6-methylpyridinyl]-dihydrochromeneDihydrochromene derivativeAntioxidantLacks dioxo functionality

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